

Analytical methods for 4-Nitrophenylacetone characterization

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Compound of Interest

Compound Name: 4-Nitrophenylacetone

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An In-Depth Guide to the Analytical Characterization of 4-Nitrophenylacetone

For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous characterization of chemical entities is the bedrock of reliable and reproducible science. **4-Nitrophenylacetone** (CAS 5332-96-7), an important intermediate in various organic syntheses, is no exception.[1][2] Ensuring its identity, purity, and stability requires a multi-faceted analytical approach. This guide provides a comparative overview of the core analytical methodologies for the comprehensive characterization of **4-Nitrophenylacetone**, grounded in field-proven insights and experimental data.

Foundational Physicochemical Properties

Before delving into complex instrumentation, a fundamental understanding of **4-Nitrophenylacetone**'s properties is crucial for designing appropriate analytical strategies, particularly for sample preparation.

Property	Value	Significance for Analysis
Molecular Formula	C ₉ H ₉ NO ₃	Confirms the elemental composition.[3]
Molecular Weight	179.17 g/mol	A primary parameter for Mass Spectrometry.[3][4]
Appearance	White to light yellow solid/powder	Visual inspection is the first, simplest check for gross contamination.
Melting Point	63-64 °C	A sharp melting point range is a classic indicator of high purity.[2][3]
Solubility	Insoluble in water; soluble in common organic solvents.[1][5]	Guides solvent selection for NMR, HPLC, and UV-Vis analysis.

Core Techniques for Structural Elucidation

The first step in characterization is confirming that the synthesized molecule is indeed **4-Nitrophenylacetone**. This requires techniques that provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for a complete assignment.

- **Expertise & Experience:** The causality behind using NMR is its ability to map the carbon-hydrogen framework of a molecule. For **4-Nitrophenylacetone**, ¹H NMR will reveal the number of different types of protons, their connectivity (through spin-spin splitting), and their chemical environment. ¹³C NMR complements this by identifying all unique carbon atoms, including the carbonyl and quaternary carbons.
- **Predicted ¹H NMR Spectrum (in CDCl₃):**

- ~2.2 ppm (singlet, 3H): Protons of the methyl group (CH₃) adjacent to the carbonyl. It appears as a singlet as there are no adjacent protons.
- ~3.8 ppm (singlet, 2H): Methylene protons (CH₂) situated between the aromatic ring and the carbonyl group. This also appears as a singlet.
- ~7.4 ppm (doublet, 2H): Aromatic protons ortho to the acetyl group.
- ~8.2 ppm (doublet, 2H): Aromatic protons ortho to the nitro group (NO₂), deshielded by the electron-withdrawing nature of the nitro group.
- Predicted ¹³C NMR Spectrum (in CDCl₃):
 - ~29 ppm: Methyl carbon (CH₃).
 - ~50 ppm: Methylene carbon (CH₂).
 - ~124 ppm: Aromatic carbons ortho to the nitro group.
 - ~130 ppm: Aromatic carbons ortho to the acetyl group.
 - ~142 ppm: Quaternary aromatic carbon attached to the CH₂ group.
 - ~147 ppm: Quaternary aromatic carbon attached to the NO₂ group.
 - ~205 ppm: Carbonyl carbon (C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.

- Expertise & Experience: The principle lies in the absorption of infrared radiation by specific molecular vibrations. For **4-Nitrophenylacetone**, we are looking for the characteristic stretching frequencies of the nitro, carbonyl, and aromatic groups. The presence of these specific bands provides strong evidence for the compound's identity. Data for **4-Nitrophenylacetone** is available in the NIST Chemistry WebBook, which serves as an authoritative reference.^[6]

- Key IR Absorption Bands:
 - $\sim 1715\text{ cm}^{-1}$: Strong absorption due to the carbonyl (C=O) stretch of the ketone.
 - $\sim 1520\text{ cm}^{-1}$ and $\sim 1345\text{ cm}^{-1}$: Strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), respectively.
 - $\sim 3100\text{-}3000\text{ cm}^{-1}$: C-H stretching of the aromatic ring.
 - $\sim 1600\text{ cm}^{-1}$ and $\sim 1475\text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

MS is a destructive technique that provides the molecule's exact mass and valuable structural information through its fragmentation pattern.

- Expertise & Experience: In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are measured. The molecular ion peak (M^+) directly confirms the molecular weight. The fragmentation pattern acts as a molecular fingerprint and can be pieced together to corroborate the proposed structure. The NIST WebBook is a primary source for reference mass spectra.[\[6\]](#)
- Expected Mass Spectrum (Electron Ionization - EI):
 - $m/z = 179$: The molecular ion peak $[M]^+$, confirming the molecular weight.
 - $m/z = 133$: Loss of the nitro group ($[M - \text{NO}_2]^+$).
 - $m/z = 120$: A potential fragment resulting from rearrangement.
 - $m/z = 43$: A prominent peak corresponding to the acetyl cation $[\text{CH}_3\text{CO}]^+$.

Chromatographic Methods for Purity Assessment and Quantification

Once the structure is confirmed, the next critical step is to determine the purity of the sample. Chromatographic techniques excel at separating the main compound from impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is the most common and robust method for analyzing non-volatile, polar to moderately polar organic compounds like **4-Nitrophenylacetone**.^[7]

Nitrophenylacetone.^[7]

- **Trustworthiness:** The power of HPLC lies in its high resolving power, allowing for the separation of the target compound from structurally similar impurities, such as positional isomers or reaction byproducts.^[7] By coupling it with a UV detector set to an appropriate wavelength, we can both identify and quantify the compound and its impurities based on their retention times and peak areas, respectively. The choice of wavelength is critical; for nitro-aromatic compounds, a wavelength around 290 nm is often effective.^[8]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.

- **Expertise & Experience:** While **4-Nitrophenylacetone** has a relatively high boiling point, GC analysis is feasible.^[9] It is particularly advantageous for detecting and quantifying volatile impurities, such as residual solvents from the synthesis (e.g., toluene, ethyl acetate). However, a key consideration is the thermal stability of the analyte. The high temperatures of the GC inlet can potentially cause degradation of thermally labile compounds, a limitation that must be evaluated during method development.

Comparative Guide to Analytical Methods

The selection of an analytical method is always a trade-off between the desired information and practical constraints like speed, cost, and available instrumentation.

Technique	Primary Application	Information Provided	Strengths	Limitations
^1H & ^{13}C NMR	Unambiguous Structure ID	Connectivity, chemical environment	Definitive structural information	Lower sensitivity, higher cost, requires pure sample for clarity
IR Spectroscopy	Functional Group ID	Presence of key bonds (C=O, NO ₂)	Fast, simple, non-destructive	Provides limited structural detail, not suitable for quantification
Mass Spectrometry	Molecular Weight Confirmation	Molecular weight, fragmentation pattern	High sensitivity, confirms elemental formula	Destructive, isomerization can be difficult to distinguish
RP-HPLC-UV	Purity & Quantification	Purity profile, concentration	High resolution, quantitative, robust	Requires soluble sample, method development can be time-consuming
GC-FID/MS	Volatile Impurity Analysis	Residual solvents, volatile byproducts	Excellent for volatile analysis[7]	Not suitable for non-volatile or thermally labile compounds[7]

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are designed to be self-validating systems.

Protocol 1: Purity Analysis by RP-HPLC-UV

This protocol outlines a standard reversed-phase HPLC method for the purity assessment of **4-Nitrophenylacetone**.

- Instrumentation: Standard HPLC system with a UV-Vis detector.
- Column: C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 290 nm.[8]
- Column Temperature: 30 $^{\circ}$ C.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **4-Nitrophenylacetone**.
 - Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
 - Further dilute with the mobile phase to a final concentration of \sim 0.1 mg/mL.
 - Filter the sample through a 0.45 μ m syringe filter before injection.
- Analysis: Inject 10 μ L of the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

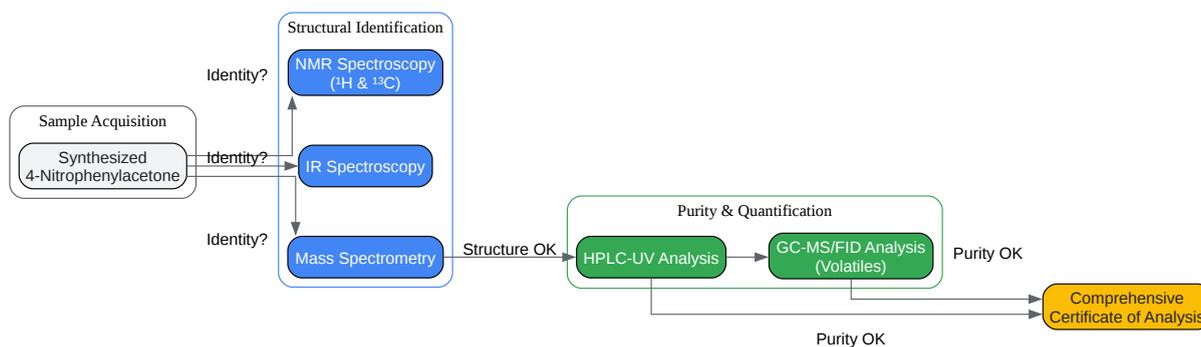
Protocol 2: Sample Preparation for Spectroscopic Analysis

- NMR Spectroscopy:
 - Dissolve 5-10 mg of **4-Nitrophenylacetone** in \sim 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Transfer the solution to a standard 5 mm NMR tube.
 - The sample is now ready for ^1H and ^{13}C NMR analysis.

- IR Spectroscopy (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of **4-Nitrophenylacetone** with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place a portion of the powder into a pellet press.
 - Apply pressure to form a thin, transparent KBr pellet.
 - Place the pellet in the sample holder of the IR spectrometer for analysis.

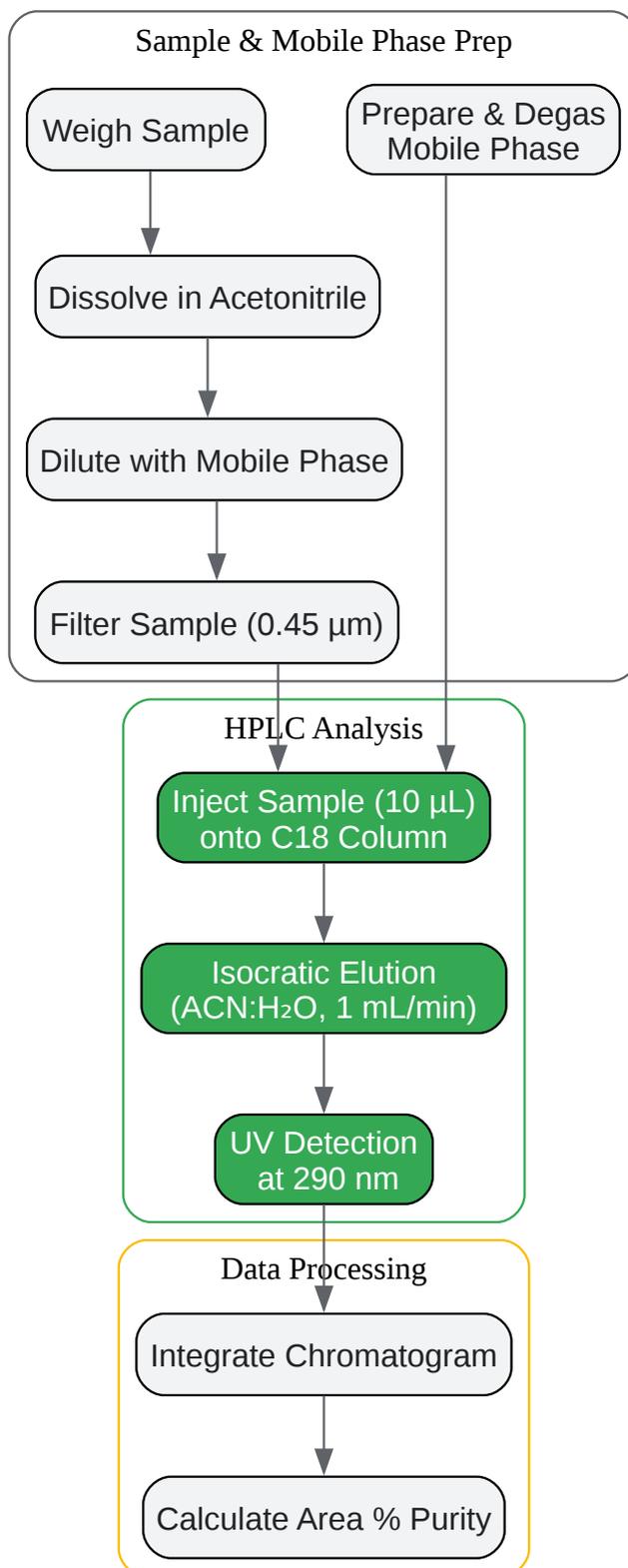
Workflow Visualizations

Diagrams provide a clear, at-a-glance understanding of complex workflows.



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Caption: Overall analytical workflow for **4-Nitrophenylacetone** characterization.



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Caption: Step-by-step workflow for the RP-HPLC-UV purity assay.

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